molecular formula C15H13N3O4 B2640690 N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE CAS No. 316135-80-5

N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE

Cat. No.: B2640690
CAS No.: 316135-80-5
M. Wt: 299.286
InChI Key: GUDJWVZERFHBAL-CXUHLZMHSA-N
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Description

N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is a Schiff base derivative characterized by a central acetamide group linked to a phenyl ring substituted with an (E)-configured imine group. The imine moiety is further connected to a 2-hydroxy-5-nitrophenyl group. This structural arrangement confers unique electronic and steric properties due to the electron-withdrawing nitro (-NO₂) group and the hydrogen-bond-donating hydroxy (-OH) group. Such features make it relevant in applications like coordination chemistry, catalysis, and antimicrobial research.

Properties

IUPAC Name

N-[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)17-13-4-2-12(3-5-13)16-9-11-8-14(18(21)22)6-7-15(11)20/h2-9,20H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDJWVZERFHBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves the condensation reaction between 4-aminophenylacetamide and 2-hydroxy-5-nitrobenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as chromatography, may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that compounds structurally related to N-{4-[(E)-[(2-hydroxy-5-nitrophenyl)methylidene]amino]phenyl}acetamide exhibit significant antibacterial properties. For instance, derivatives with similar functional groups have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted that fluorinated imines and hydrazones, including those with similar structural motifs, demonstrated varying degrees of antibacterial activity, suggesting potential for this compound in antibiotic applications .

Antitumor Activity
The compound's structure suggests potential antitumor properties due to the presence of nitrophenyl and hydrazone moieties, which have been linked to cytotoxic effects in cancer cells. Research on related compounds has shown that modifications in the chemical structure can enhance their selectivity and potency against tumor cells .

Coordination Chemistry

This compound can form coordination complexes with transition metals. These complexes are of interest for their enhanced biological activities and potential applications in catalysis. Studies have shown that coordination with metals can significantly alter the electronic properties of the compound, leading to increased reactivity and stability .

Material Science

The compound's ability to form stable crystalline structures makes it suitable for applications in material science, particularly in the development of organic semiconductors. The unique electronic properties imparted by its molecular structure allow it to be explored as a potential candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies

StudyFocusFindings
Shi et al. (2024)Antibacterial ActivityDemonstrated significant antibacterial effects against E. coli and S. aureus comparable to standard antibiotics like kanamycin .
Coordination Complexes (2021)Metal CoordinationExplored the formation of complexes with various metals, enhancing biological activity and stability .
Material Properties (2023)Organic ElectronicsInvestigated its potential use in OLEDs due to favorable electronic properties .

Mechanism of Action

The mechanism of action of N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and nitro groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide ()

  • Molecular Formula : C₁₆H₁₆N₂O
  • Key Features : Contains a 4-methylphenyl group instead of 2-hydroxy-5-nitrophenyl.
  • Comparison: The methyl group in the 4-methylphenyl substituent enhances lipophilicity but lacks the electron-withdrawing and hydrogen-bonding effects of the nitro and hydroxy groups. Applications: Primarily studied for structural insights into Schiff base formation rather than biological activity.

N-(4-(BENZYLIDENE-AMINO)-PHENYL)-ACETAMIDE ()

  • Molecular Formula : C₁₅H₁₄N₂O
  • Key Features : Benzylidene group attached via an imine linkage.
  • Comparison: The benzylidene group introduces aromatic π-conjugation but lacks polar substituents like -NO₂ or -OH. Simpler structure (MW 238.29 vs. ~300–310 estimated for the target compound) may result in higher solubility in non-polar solvents. Applications: Serves as a model compound for studying imine stability.

2-(4-{(E)-[(3-Cyano-4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide ()

  • Molecular Formula : C₂₆H₂₄N₄O₅S
  • Key Features: Incorporates a tetrahydrobenzothiophene ring, cyano (-CN), and methoxy (-OCH₃) groups.
  • Higher molecular weight (504.56 vs. ~300–310) and sulfur content may enhance binding to metal ions in catalytic applications.

N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide ()

  • Molecular Formula : C₁₇H₁₇Cl₂N₅O₄
  • Key Features : Contains a diazenyl (-N=N-) group, chloro substituents, and a nitro group.
  • Comparison :
    • The diazenyl group enables applications in dyes, while chloro substituents increase lipophilicity.
    • Safety: Both compounds share a nitro group, but ’s compound has a higher hazard profile (H317: skin sensitization warning).

Electronic Effects

  • Nitro Group (-NO₂): Present in both the target compound and , it enhances acidity (e.g., -OH in target compound) and stabilizes negative charges, favoring electrophilic substitution reactions.
  • Hydroxy Group (-OH) : Unique to the target compound, it enables hydrogen bonding, influencing crystal packing (as seen in ’s crystal structures) and solubility in polar solvents.

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
Target Compound Not explicitly provided* ~300–310 (est.) -NO₂, -OH, Schiff base Coordination chemistry, antimicrobial
N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide () C₁₆H₁₆N₂O 252.31 -CH₃, Schiff base Structural studies
N-(4-(BENZYLIDENE-AMINO)-PHENYL)-ACETAMIDE () C₁₅H₁₄N₂O 238.29 Benzylidene, Schiff base Imine stability research
Compound C₂₆H₂₄N₄O₅S 504.56 -CN, -OCH₃, -NO₂, tetrahydrobenzothiophene Catalysis, metal binding
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-... () C₁₇H₁₇Cl₂N₅O₄ 426.25 -Cl, -NO₂, diazenyl Dyes, active substances

Biological Activity

N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE, a compound featuring a complex structure with potential biological activities, has garnered attention in recent years. This article aims to provide a detailed overview of its biological activity, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3O5S, with a molecular weight of 321.31 g/mol. The compound features a nitrophenyl group, which is known for its influence on biological activity due to its electron-withdrawing properties.

PropertyValue
Molecular FormulaC13H11N3O5S
Molecular Weight321.31 g/mol
InChI KeyKEDCYTRVSMDRNY-OVCLIPMQSA-N

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the nitrophenyl moiety possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that the presence of hydroxyl and nitro groups enhances this activity by increasing the compound's solubility and reactivity with bacterial targets .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells. For example, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) indicating significant cytotoxicity against cancer cell lines, comparable to standard chemotherapeutic agents .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is crucial in insulin signaling pathways. By inhibiting PTP1B, this compound could potentially enhance insulin sensitivity and be beneficial in managing diabetes .

Case Studies

  • Antibacterial Efficacy : A recent study evaluated various derivatives of nitrophenyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating their potential as effective antimicrobial agents .
  • Cytotoxicity in Cancer Cells : In a comparative analysis of several phenylacetamide derivatives, one derivative showed an IC50 value of 12 µM against MCF-7 breast cancer cells. This suggests that modifications to the phenyl ring can significantly impact the cytotoxic activity of related compounds .

Q & A

Basic: What are the recommended synthetic routes for this Schiff base, and how can reaction conditions be optimized to improve yield?

Answer:
The compound is synthesized via condensation of 4-aminoacetophenone with 2-hydroxy-5-nitrobenzaldehyde in ethanol under acidic catalysis. Key parameters include:

  • Molar ratio : 1:1.2 (aldehyde:amine) to drive the reaction to completion.
  • Catalyst : 5 mol% glacial acetic acid.
  • Reflux conditions : 78°C for 6–8 hours.
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7 v/v) to confirm imine bond formation.
    Post-synthesis, recrystallization from ethanol/water (1:3 v/v) yields >95% purity. Yield optimization (>75%) is achievable by inert gas purging (N₂/Ar) to prevent oxidation of intermediates .

Advanced: How do electronic effects of the nitro and hydroxyl groups influence coordination chemistry with transition metals?

Answer:
The nitro group (electron-withdrawing) and hydroxyl group (electron-donating upon deprotonation) create a polarized ligand system, enhancing chelation with transition metals (e.g., Cu²⁺, Fe³⁺).

  • UV-Vis titration : Bathochromic shifts (~30 nm) in methanol indicate ligand-to-metal charge transfer (LMCT).
  • Stoichiometry : Job’s plot analysis reveals 1:1 (pH 4–6) or 1:2 (pH 7–8) metal-ligand ratios.
  • Stability constants : Log β values (e.g., log β₁ = 8.2 for Cu²⁺) suggest strong binding, validated by cyclic voltammetry showing reversible redox peaks .

Basic: What spectroscopic techniques are critical for characterization, and what key spectral markers should researchers expect?

Answer:

  • FTIR : ν(C=N) stretch at 1605–1620 cm⁻¹ confirms imine formation; ν(O-H) of phenolic hydroxyl at 3200–3400 cm⁻¹.
  • ¹H NMR (DMSO-d₆): Singlet at δ 8.35 ppm (CH=N), aromatic protons at δ 6.8–8.2 ppm, and acetamide NH at δ 10.2 ppm (broad).
  • ESI-MS : [M+H]⁺ peak at m/z 300.1 (calculated 300.09 for C₁₅H₁₄N₃O₄).
  • Elemental analysis : ±0.3% deviation for C, H, N confirms purity .

Advanced: How can computational methods predict reactivity in nucleophilic environments, and how do solvent models affect these predictions?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)): HOMO-LUMO gaps (~4.2 eV in gas phase) identify the nitro group as the most electrophilic site.
  • Solvent effects : Polarizable continuum model (PCM) for ethanol reduces the gap to 3.7 eV, increasing susceptibility to nucleophilic attack.
  • MD simulations : AMBER force field trajectories (50 ns) show solvent accessibility of the nitro group, correlating with experimental hydrolysis rates (R² = 0.92) .

Basic: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity)?

Answer:

  • Standardized assays : Use CLSI guidelines for MIC testing against reference strains (e.g., E. coli ATCC 25922).
  • Compound purity : Verify via HPLC (C18 column, MeOH:H₂O 70:30; retention time 6.8 min).
  • Efflux pump inhibition : Co-administration with PAβN (20 µg/mL) reduces MIC from 32 µg/mL to 8 µg/mL in resistant strains .

Advanced: What strategies mitigate Schiff base degradation under physiological pH during in vitro studies?

Answer:

  • Encapsulation : β-cyclodextrin inclusion complexes increase half-life from 2h to 8h at pH 7.4 (UV-Vis monitoring at 320 nm).
  • Structural modification : Introducing a methoxy group at the 4-position reduces hydrolysis rates by 40% (k = 0.051 min⁻¹ vs. 0.086 min⁻¹ for parent compound) .

Basic: What are best practices for analyzing thermal stability and determining storage conditions?

Answer:

  • TGA/DSC : Decomposition onset at 220°C (ΔH = 145 J/g) under N₂.
  • Residual solvent : Karl Fischer titration (<0.5% w/w) prevents accelerated degradation.
  • Storage : −20°C in amber vials under argon; stability confirmed via HPLC over 12 months .

Advanced: How does crystal packing influence solubility and bioavailability?

Answer:

  • X-ray diffraction (CCDC 2050000): π-π stacking (3.5 Å) and H-bonds (2.1 Å) reduce aqueous solubility to 0.12 mg/mL.
  • Co-crystallization : With succinic acid, solubility increases to 0.36 mg/mL due to disrupted packing.
  • Molecular dynamics : GROMACS simulations correlate packing density with dissolution rates (R² = 0.89) .

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